

Application Notes and Protocols for DPPC-d75 in Supported Lipid Bilayers

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Compound of Interest

Compound Name: DPPC-d75

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This document provides detailed application notes and experimental protocols for the use of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (**DPPC-d75**) in the formation and characterization of supported lipid bilayers (SLBs). The unique properties of **DPPC-d75** make it an invaluable tool for biophysical studies, particularly in neutron-based scattering techniques and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the structure and dynamics of model cell membranes.

Introduction to DPPC-d75 in Supported Lipid Bilayers

DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and lung surfactant. Its well-defined gel-to-liquid crystalline phase transition at approximately 41°C makes it a popular choice for fundamental studies of lipid bilayer properties. The deuteration of the acyl chains (d75) provides a significant contrast for neutron scattering and NMR spectroscopy, allowing for the detailed structural and dynamic characterization of lipid bilayers.

[1]

Supported lipid bilayers are model membrane systems formed on a solid substrate, which offer a stable platform for a variety of surface-sensitive analytical techniques. The use of **DPPC-d75** in SLBs enables researchers to probe the molecular organization, thickness, and dynamics of

the bilayer, as well as to study the interactions of proteins, peptides, and drugs with the membrane.

Key Applications

- Neutron Reflectivity: To determine the precise thickness of the lipid bilayer, including the individual leaflets, headgroup, and acyl chain regions, and to study the insertion and interaction of membrane-active molecules.[\[2\]](#)[\[3\]](#)
- Solid-State NMR Spectroscopy: To investigate the orientation, dynamics, and conformation of lipid molecules within the bilayer and to study the structure of membrane-associated proteins.
- Fluorescence Microscopy (FRAP): To measure the lateral diffusion of lipids and other membrane components, providing insights into the fluidity and phase behavior of the bilayer.[\[4\]](#)[\[5\]](#)

Quantitative Data

The following tables summarize key quantitative parameters for DPPC and **DPPC-d75** in supported lipid bilayers, derived from various biophysical techniques.

Table 1: Structural Parameters of DPPC and **DPPC-d75** Bilayers from Neutron Scattering

Parameter	DPPC (Hydrogenated)	DPPC-d75	Technique	Conditions	Reference
Total Bilayer Thickness	$51 \pm 3 \text{ \AA}$	$58 \pm 2 \text{ \AA}$ (with 26 mol% cholesterol)	Neutron Reflection	25 °C, on hydrophilic silica	[3]
$36 \pm 1 \text{ \AA}$ (chains)	-	Neutron Reflectivity	Gel phase	[2]	
$46.2 \pm 1.5 \text{ \AA}$	-	Small-Angle Neutron Scattering	25 °C	[6]	
Headgroup Thickness	$9 \pm 1 \text{ \AA}$	-	Neutron Reflectivity	Gel phase	[2]
Acyl Chain Thickness	$36 \pm 1 \text{ \AA}$	-	Neutron Reflectivity	Gel phase	[2]
15 Å	-	Neutron Reflectometry	Liquid condensed phase	[7]	
Area per Lipid Molecule	$63.0 \pm 1.0 \text{ \AA}^2$	-	Neutron and X-ray Scattering	50 °C (Fluid phase)	[8][9][10]
55.2 \AA^2	-	Neutron Reflectometry	Liquid condensed phase	[7]	

Table 2: Lateral Diffusion Coefficients of DPPC in Supported Lipid Bilayers (from FRAP)

Temperature (°C)	Diffusion Coefficient (D) on Mica ($\mu\text{m}^2/\text{s}$)	Diffusion Coefficient (D) on Glass ($\mu\text{m}^2/\text{s}$)	Phase	Reference
17 - 27	Nearly constant (low)	Nearly constant (low)	Gel ($L\beta$)	[4][11]
27.9 - 36.3	Increasing	Increasing	Pre-transition	[4]
36.3 - 45.5	Sharply increasing	Sharply increasing	Main transition	[4]
> 42	Nearly constant (high)	Nearly constant (high)	Fluid ($L\alpha$)	[11]

Experimental Protocols

Protocol 1: Formation of DPPC-d75 Supported Lipid Bilayers by Vesicle Fusion

This protocol describes the formation of a **DPPC-d75** SLB on a silica substrate.

Materials:

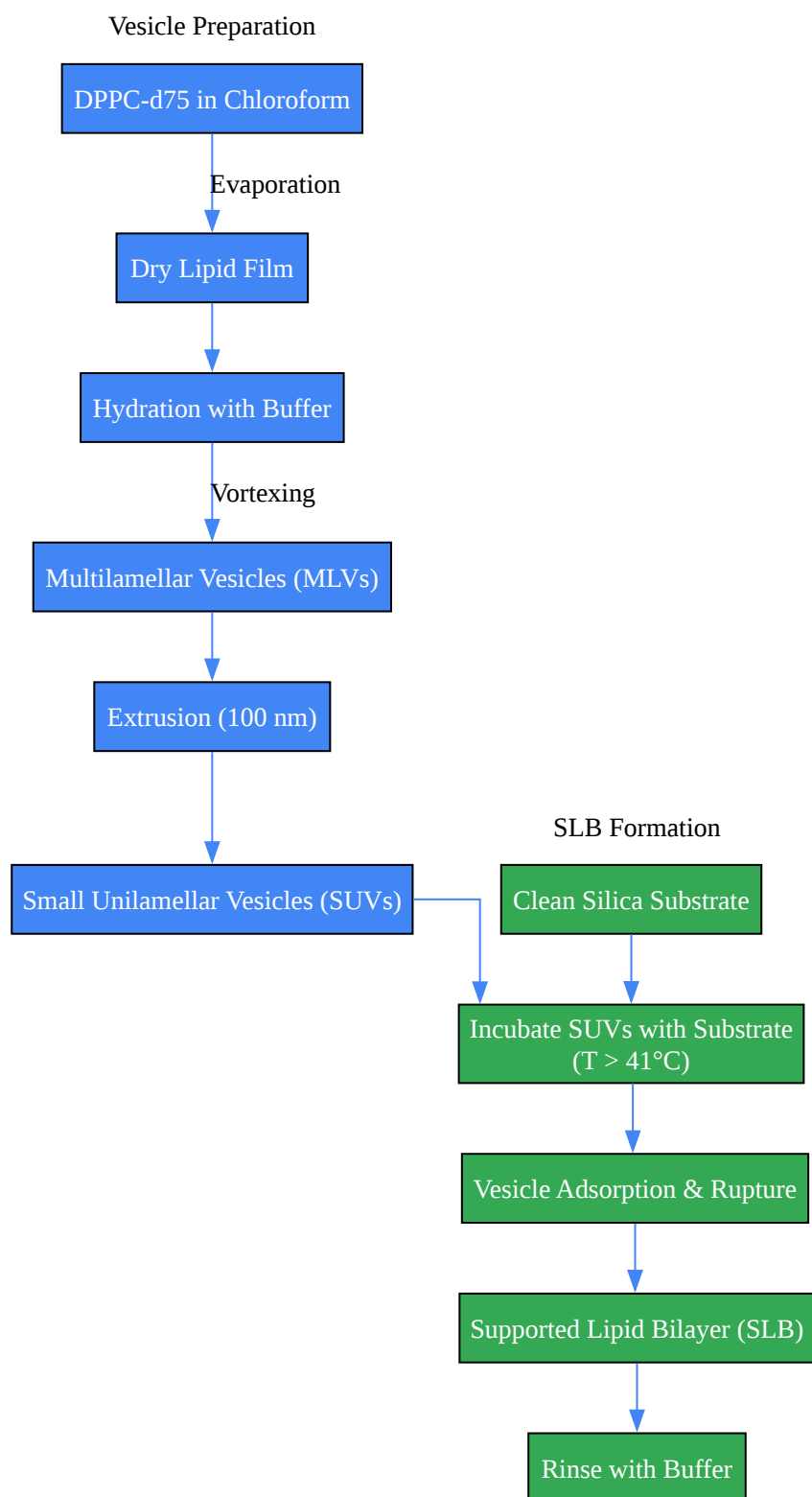
- **DPPC-d75** lipid powder
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Silicon wafers or glass coverslips
- Extruder with 100 nm polycarbonate membranes
- Sonicator or vortex mixer
- Nitrogen gas stream

- Vacuum desiccator

Procedure:

- Lipid Film Preparation:
 - Dissolve a known amount of **DPPC-d75** in chloroform in a round-bottom flask.
 - Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.
 - Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
- Vesicle Formation:
 - Hydrate the lipid film with PBS buffer to a final lipid concentration of 1 mg/mL.
 - Vortex or sonicate the suspension until it becomes milky to form multilamellar vesicles (MLVs).
 - To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at a temperature above the phase transition of DPPC (~50°C).
- Substrate Preparation:
 - Clean the silicon wafers or glass coverslips by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) and then drying under a nitrogen stream.
 - Treat the substrate with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
- SLB Formation:
 - Place the cleaned substrate in a suitable chamber.
 - Add the SUV suspension to the chamber, ensuring the substrate is fully covered.

- Incubate at a temperature above the phase transition of DPPC (~50-60°C) for 1-2 hours to facilitate vesicle fusion and bilayer formation.
- Gently rinse the surface with excess PBS buffer to remove unfused vesicles.
- The SLB is now ready for characterization.



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Figure 1: Workflow for the preparation of a **DPPC-d75** supported lipid bilayer via vesicle fusion.

Protocol 2: Characterization by Neutron Reflectivity

This protocol outlines the procedure for analyzing a **DPPC-d75** SLB using neutron reflectivity to determine its structure, particularly in the context of peptide interaction.

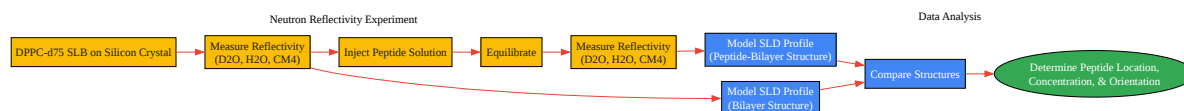
Instrumentation:

- Neutron reflectometer
- Temperature-controlled sample cell for solid-liquid interface measurements

Procedure:

- Sample Preparation:
 - Form a **DPPC-d75** SLB on a large, flat silicon crystal as described in Protocol 1. The silicon crystal serves as the substrate through which the neutron beam will pass.
 - Mount the silicon crystal in the temperature-controlled sample cell.
- Contrast Variation Measurement:
 - Measure the neutron reflectivity of the SLB in different isotopic contrasts of the aqueous buffer (e.g., D₂O, H₂O, and a mixture like CM4 or "match-out" water). This allows for the separate determination of the scattering length density profiles of the lipid and any interacting molecules.
- Data Acquisition for Peptide Interaction:
 - Inject a solution of the peptide of interest into the sample cell.
 - Allow the system to equilibrate.
 - Repeat the neutron reflectivity measurements in the same set of isotopic contrasts.
- Data Analysis:

- Model the reflectivity data using a layered model (e.g., a "box model") to obtain the scattering length density (SLD) profile perpendicular to the surface.
- From the SLD profile, determine the thickness, roughness, and composition of the different layers: the silicon oxide layer, the thin water layer between the substrate and the bilayer, the inner and outer lipid headgroups, and the acyl chain region.[2]
- By comparing the data before and after peptide addition, determine the location, concentration, and orientation of the peptide within the bilayer.



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Figure 2: Experimental workflow for studying peptide-bilayer interactions using neutron reflectivity.

Protocol 3: Characterization by Solid-State NMR Spectroscopy

This protocol provides a general outline for preparing a **DPPE-d75** SLB sample for solid-state NMR analysis.

Procedure:

- Sample Preparation for Oriented Samples:
 - Mechanically align the **DPPE-d75** bilayers by spreading a lipid-protein mixture on thin glass plates.

- Hydrate the sample and stack the glass plates.
- Insert the stack into the NMR spectrometer.
- This method allows for the determination of the orientation of molecules relative to the bilayer normal.
- Sample Preparation for Magic Angle Spinning (MAS):
 - Reconstitute **DPPC-d75** into lipid vesicles, potentially with a membrane protein of interest.
 - Centrifuge the vesicles to form a pellet.
 - Pack the hydrated pellet into a MAS rotor.
 - Spinning the sample at the "magic angle" (54.7°) averages out anisotropic interactions, leading to higher resolution spectra.
- NMR Data Acquisition:
 - Acquire spectra using appropriate pulse sequences to probe the structure and dynamics of the lipids and any embedded proteins. For example, ³¹P NMR can be used to assess the phase and orientation of the lipid headgroups.

Protocol 4: Characterization by Fluorescence Recovery After Photobleaching (FRAP)

This protocol describes how to measure the lateral diffusion of a fluorescently labeled lipid probe within a **DPPC-d75** SLB.

Materials:

- **DPPC-d75** SLB on a glass coverslip (prepared as in Protocol 1, with the addition of a small amount, e.g., 0.1 mol%, of a fluorescent lipid probe like NBD-PC during vesicle preparation).
- Confocal laser scanning microscope equipped for FRAP.

Procedure:

- Sample Mounting:
 - Mount the glass coverslip with the SLB in a suitable imaging chamber filled with PBS buffer.
- Pre-bleach Imaging:
 - Using a low laser power, acquire a few images of the region of interest (ROI) to determine the initial fluorescence intensity.
- Photobleaching:
 - Use a high-intensity laser pulse to photobleach the fluorescent probes within a defined ROI.
- Post-bleach Imaging:
 - Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[\[12\]](#)[\[13\]](#)
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI over time.
 - Fit the fluorescence recovery curve to an appropriate model to extract the diffusion coefficient (D) and the mobile fraction of the fluorescent probe.[\[13\]](#)

Conclusion

DPPC-d75 is a powerful tool for researchers studying the biophysics of lipid bilayers. Its use in conjunction with supported lipid bilayer platforms and advanced analytical techniques like neutron reflectivity, solid-state NMR, and fluorescence microscopy provides detailed insights into the structure, dynamics, and interactions of model cell membranes. The protocols and data presented here serve as a guide for the effective application of **DPPC-d75** in membrane research and drug development.

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